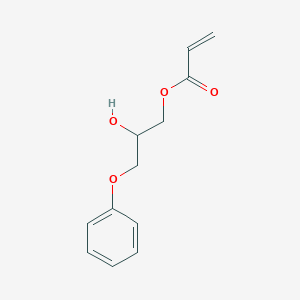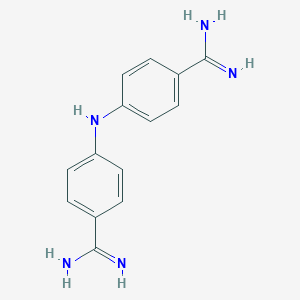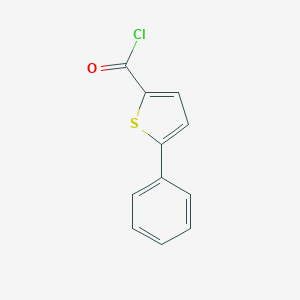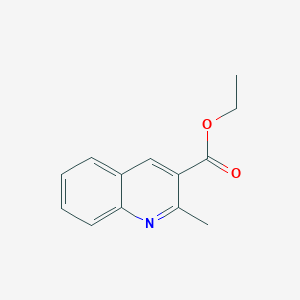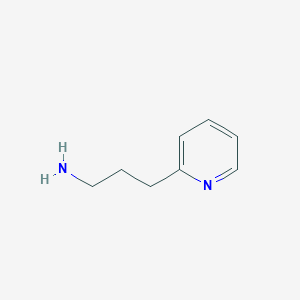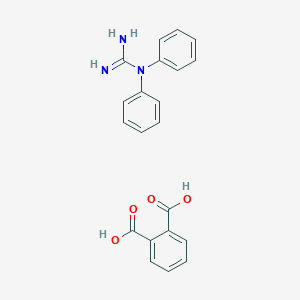
1,3-Diphenylguanidine phthalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Diphenylguanidine phthalate is a chemical compound that is widely used in various industrial applications, particularly in the rubber and polymer industries. It is known for its role as an accelerator in the vulcanization process of rubber, which enhances the strength and elasticity of rubber products. This compound is also used as a complexing agent in the detection of metals and organic bases.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Diphenylguanidine phthalate can be synthesized through the reaction of diphenylamine with cyanamide under acidic conditions. The reaction typically involves heating the reactants in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the guanidine structure. The resulting product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to ensure high yield and purity of the final product. The compound is then subjected to various purification steps, including filtration and drying, to obtain the desired quality.
化学反应分析
Types of Reactions
1,3-Diphenylguanidine phthalate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various byproducts, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different derivatives with altered chemical properties.
Substitution: The phenyl groups in the compound can undergo substitution reactions with various reagents, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used to reduce the compound under controlled conditions.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents, and are carried out in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions include various substituted guanidines, oxidized derivatives, and reduced forms of the compound. These products have different chemical and physical properties, making them useful in various applications.
科学研究应用
1,3-Diphenylguanidine phthalate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: In the rubber and polymer industries, it is used as an accelerator in the vulcanization process, improving the properties of rubber products.
作用机制
The mechanism of action of 1,3-diphenylguanidine phthalate involves its interaction with various molecular targets and pathways. As an accelerator in the vulcanization process, it facilitates the cross-linking of rubber molecules, enhancing their strength and elasticity. In biological systems, the compound may interact with enzymes and other proteins, inhibiting their activity and affecting various cellular processes.
相似化合物的比较
Similar Compounds
1,3-Di-o-tolylguanidine: Similar in structure but with methyl groups on the phenyl rings.
1,2,3-Triphenylguanidine: Contains an additional phenyl group, altering its chemical properties.
N-(1,3-Dimethylbutyl)-N′-phenyl-1,4-benzenediamine (6PPD): Used in similar applications but with different chemical structure and properties.
Uniqueness
1,3-Diphenylguanidine phthalate is unique due to its specific chemical structure, which provides distinct properties such as high reactivity and effectiveness as an accelerator in the vulcanization process. Its ability to undergo various chemical reactions and form different derivatives also makes it a versatile compound in scientific research and industrial applications.
属性
IUPAC Name |
1,2-diphenylguanidine;phthalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3.C8H6O4/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12;9-7(10)5-3-1-2-4-6(5)8(11)12/h1-10H,(H3,14,15,16);1-4H,(H,9,10)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCFNQDWXBNVBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N.C1=CC=C(C(=C1)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118-99-0, 17573-13-6 |
Source


|
| Record name | 1,2-Benzenedicarboxylic acid, compd. with N,N′-diphenylguanidine (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenylguanidine phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017573136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIPHENYLGUANIDINE PHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QN8EL2P69Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
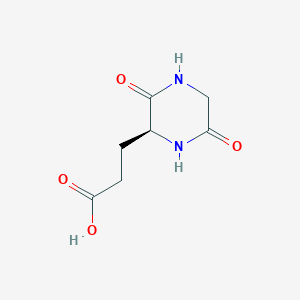
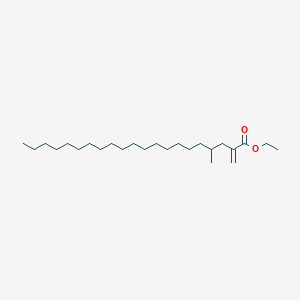
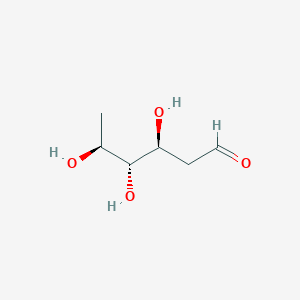
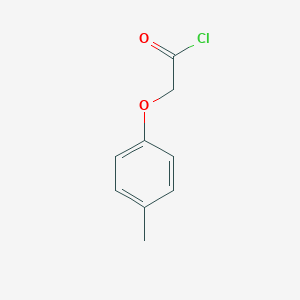
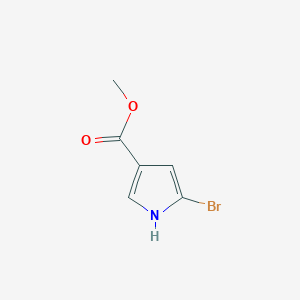
![2-[(4-Carboxyphenyl)carbamoyl]benzoic acid](/img/structure/B102864.png)

